4-(Methylthio)butanol

Descripción

Structural and Chemical Context of 4-(Methylthio)butanol within Organosulfur Compounds

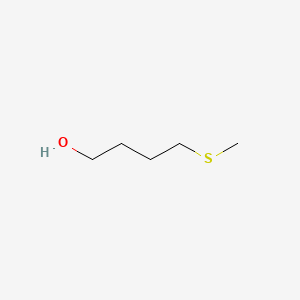

This compound, with the chemical formula C₅H₁₂OS, is structurally defined by a four-carbon aliphatic chain (butanol) where a primary alcohol group (-OH) is located at one terminus (C-1) and a methylthio group (-SCH₃) is attached to the other end (C-4). nih.govvwr.com This structure classifies it as a primary alcohol and an aliphatic thioether, a subclass of organosulfur compounds. nih.govfoodb.ca The presence of these two distinct functional groups—the polar hydroxyl group and the nucleophilic sulfur atom—dictates its chemical behavior and physical properties. The thioether group makes the compound susceptible to oxidation, while the alcohol group can undergo typical reactions such as esterification and oxidation. chemicalbook.com

The compound is described as a colorless liquid with a characteristic sulfurous odor, often compared to cabbage or garlic. nih.govfragranceu.com It is found naturally in foods such as coffee and wine. fragranceu.comhmdb.caresearchgate.net

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methylsulfanylbutan-1-ol | nih.gov |

| Molecular Formula | C₅H₁₂OS | nih.govfragranceu.com |

| Molecular Weight | 120.21 g/mol | nih.govfragranceu.com |

| Boiling Point | 95-98 °C at 20 mmHg | nih.govfragranceu.comsigmaaldrich.com |

| Density | 0.993-0.999 g/mL at 25 °C | nih.govvwr.comsigmaaldrich.com |

| Refractive Index | 1.487-1.498 at 20 °C | nih.govsigmaaldrich.com |

| CAS Number | 20582-85-8 | nih.govfragranceu.com |

Academic Significance of this compound in Advanced Chemical Synthesis and Biotransformations

The academic significance of this compound lies in its utility as a versatile building block in both chemical and biological transformations. Its bifunctional nature allows for selective modifications at either the sulfur or oxygen atom, making it a valuable precursor in multi-step syntheses.

In advanced chemical synthesis, this compound serves as a key intermediate. smolecule.comsmolecule.com A prominent reaction is the oxidation of its thioether group. For instance, treatment with an oxidizing agent like 3-chloroperbenzoic acid converts this compound into 4-(methylsulfonyl)-1-butanol, a compound with a sulfone functional group. chemicalbook.com This transformation highlights its role as a precursor to other sulfur-containing molecules with different oxidation states and properties. Furthermore, it is a precursor in the synthesis of 2-hydroxy-4-(methylthio)butyrate compounds, which are structurally related to the amino acid methionine. smolecule.comgoogle.com

In the context of biotransformations, thioethers like this compound are subject to metabolic processes. inchem.org The primary pathway involves the oxidation of the sulfur atom, typically catalyzed by enzymes, leading to the formation of the corresponding sulfoxide (B87167). inchem.org The presence of the polar alcohol group is anticipated to increase the compound's water solubility and facilitate its excretion from biological systems. inchem.org Its structural relationship to methionine suggests a potential role in metabolic pathways involving sulfur-containing amino acids. ontosight.ai

| Reaction Type | Reactant(s) | Product(s) | Significance | Source |

|---|---|---|---|---|

| Oxidation | This compound, 3-Chloroperbenzoic acid | 4-(Methylsulfonyl)-1-butanol | Synthesis of sulfone derivatives. | chemicalbook.com |

| Oxidative Reaction | 4-(Methylthio)-2-oxo-1-butanol, Oxygen, Copper compound | 2-Hydroxy-4-(methylthio)butyrate compounds | Precursor for methionine analogues. | google.com |

| Induced Aggregation | This compound, Gold nanoparticles | Aggregated gold nanoparticles | Used in a colorimetric assay for heavy metal detection. | researchgate.netresearchgate.net |

Current State of Research on this compound: Gaps and Opportunities

Current research on this compound spans several disciplines. In food chemistry, it is recognized as a flavor and fragrance agent, contributing savory, roasted, and vegetable-like notes to food products like soups and sauces. myskinrecipes.comthegoodscentscompany.com Its natural occurrence in coffee and wine has prompted studies into analytical methods for its detection and quantification in these complex matrices, often employing gas chromatography with flame photometric detection (GC-FPD). hmdb.caresearchgate.net A novel application has emerged in analytical nanoscience, where 4-(methylthio)-1-butanol induces the aggregation of gold nanoparticles; this phenomenon has been harnessed to develop a label-free colorimetric assay for the detection of heavy metals such as lead. researchgate.netresearchgate.net

Despite these applications, several sources note that a comprehensive body of literature on this compound is lacking. hmdb.cafoodb.cahmdb.ca This indicates significant gaps in the understanding of its broader chemical and biological roles. Much of the available information is cataloged in databases and by chemical suppliers, with fewer peer-reviewed studies dedicated to its fundamental properties and reactivity.

These research gaps present numerous opportunities for future investigation. A deeper exploration of its biological activities is warranted, particularly given its structural similarity to the essential amino acid methionine and its derivatives like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), which is used as a nutritional supplement. smolecule.comchromatographyonline.com There is potential to investigate this compound as a precursor for novel pharmaceuticals or agrochemicals, leveraging its dual functionality for the synthesis of complex target molecules. smolecule.comthegoodscentscompany.com Further research into its biotransformation pathways could provide insights into sulfur metabolism. inchem.org Additionally, expanding its application in materials science, for example, by incorporating it into polymers to modify properties, remains an underexplored avenue. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTVUHZXIJFHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174594 | |

| Record name | 4-(Methylthio)butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

sulfury,potato, or green vegetable odour | |

| Record name | 4-(Methylthio)butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 98.00 °C. @ 20.00 mm Hg | |

| Record name | 4-(Methylthio)-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water and fat | |

| Record name | 4-(Methylthio)butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.997 | |

| Record name | 4-(Methylthio)butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20582-85-8 | |

| Record name | 4-(Methylthio)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20582-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol, 4-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL87URY6PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylthio)-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4 Methylthio Butanol and Its Derivatives

Chemical Synthesis Routes

The construction of the 4-(methylthio)butanol molecule can be achieved through various synthetic strategies, each with distinct advantages and applications. These routes include the introduction of the sulfur-containing moiety via nucleophilic substitution, building the carbon skeleton from aldehyde and thiol precursors, reducing carboxylic acid derivatives, and developing stereoselective methods for chiral analogues.

A fundamental approach for introducing the methylthio group into a butanol framework is through nucleophilic substitution. sinica.edu.tw This method involves the reaction of a butane (B89635) derivative bearing a suitable leaving group with a methylthiolate nucleophile (CH₃S⁻). The efficacy of this reaction hinges on the nature of the leaving group and the reaction conditions.

The general transformation can be represented as:

X-(CH₂)₄-OH + CH₃S⁻Na⁺ → CH₃S-(CH₂)₄-OH + NaX (where X is a leaving group, such as a halide or a sulfonate ester)

Commonly employed leaving groups in this context include halides (Br⁻, I⁻) and sulfonate esters (e.g., tosylate, mesylate). The selection of the leaving group influences the reaction conditions required. For instance, the conversion of alcohols to good leaving groups is a key preliminary step. sinica.edu.tw Anions derived from thiols are potent nucleophiles and readily displace these leaving groups. sinica.edu.tw Neutral sulfur compounds, such as sulfides, can also act as nucleophiles. sinica.edu.tw

Table 1: Comparison of Leaving Groups for Nucleophilic Substitution

| Leaving Group | Precursor | Typical Reagents for Formation | Reactivity |

| Bromide (Br) | 1,4-Butanediol | HBr, PBr₃ | Good |

| Iodide (I) | 1,4-Butanediol | HI, P/I₂ | Excellent |

| Tosylate (OTs) | 1,4-Butanediol | TsCl, Pyridine | Excellent |

| Mesylate (OMs) | 1,4-Butanediol | MsCl, Triethylamine | Excellent |

This method is versatile and can be adapted for the synthesis of various thioethers. smolecule.com

Aldehydes serve as valuable precursors for constructing the carbon backbone of this compound. A relevant industrial process involves the reaction of an unsaturated aldehyde with a thiol, followed by reduction. For instance, the reaction of crotonaldehyde (B89634) with methanethiol (B179389) can produce 3-(methylthio)butanal (B41657). This reaction often requires basic catalysis, where a base like piperidine (B6355638) deprotonates methanethiol to generate the nucleophilic thiolate.

CH₃CH=CHCHO + CH₃SH → CH₃S-CH(CH₃)CH₂CHO

The resulting 3-(methylthio)butanal can then be reduced to this compound. Another patented method describes the reaction of 3-(methylthio)propionaldehyde (B105701) with formaldehyde (B43269) in the presence of a specific salt to produce 4-(methylthio)-2-oxo-1-butanol, which can be further converted. google.com

A common and efficient route to alcohols is the reduction of carboxylic acids and their derivatives, such as esters. libretexts.org In this context, 4-(methylthio)butanoic acid or its esters, like methyl 4-(methylthio)butyrate, can be reduced to yield this compound. evitachem.com

CH₃S(CH₂)₃COOH → CH₃S(CH₂)₄OH

CH₃S(CH₂)₃COOR' → CH₃S(CH₂)₄OH

A variety of reducing agents can be employed for this transformation, each with different selectivities and reactivities. harvard.eduresearchgate.net

Table 2: Common Reducing Agents for Carboxylic Acid/Ester Reduction

| Reducing Agent | Abbreviation | Typical Substrates | Notes |

| Lithium Aluminum Hydride | LAH | Carboxylic acids, Esters | Powerful, non-selective reducing agent. harvard.edu |

| Borane (B79455) | BH₃ | Carboxylic acids | More selective for carboxylic acids over some other functional groups. harvard.edu |

| Sodium Borohydride | NaBH₄ | Esters (often requires additives or specific conditions) | Generally milder than LAH. rsc.org |

The choice of reagent depends on the presence of other functional groups in the molecule that need to be preserved. researchgate.net For example, borane complexes are known to reduce carboxylic acids in the presence of esters. harvard.edu

The development of chiral analogues of this compound is of significant interest, and this requires stereoselective or asymmetric synthesis methods. rsc.org These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to enantiomerically enriched or pure products. nih.gov

Two primary strategies are employed:

Use of Chiral Substrates: Starting with a chiral precursor that already contains the desired stereocenter.

Use of Chiral Catalysts or Auxiliaries: Employing a chiral catalyst or a recoverable chiral auxiliary to direct the stereochemical outcome of a reaction on a prochiral substrate. rsc.orgtandfonline.com

Chiral thioethers have been synthesized using various asymmetric techniques, including stereospecific substitution reactions. nih.gov For instance, modified Mitsunobu reactions have been developed for the efficient preparation of chiral tertiary thioethers from hindered tertiary alcohols with a high degree of stereochemical inversion. beilstein-journals.org The use of chiral thiourea (B124793) derivatives as organocatalysts has also been explored for various asymmetric transformations. mdpi.com

Modern synthetic chemistry has seen the emergence of novel catalytic systems that offer milder, more efficient, and environmentally benign routes to thioethers. researchgate.net These advanced methods can be conceptually applied to the synthesis of this compound.

Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, and copper complexes are widely used to catalyze the formation of carbon-sulfur bonds. thieme-connect.com These reactions typically couple an organohalide or a related electrophile with a thiol.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for various transformations, including the addition of thiols to alkenes and alkynes (thiol-ene/yne reactions). mdpi.com This method often proceeds under mild conditions.

Dehydrative Thioetherification: Transition-metal catalysts, including those based on nickel, copper, and bismuth, have been developed for the direct coupling of alcohols with thiols, releasing water as the only byproduct. chemrevlett.com

These catalytic systems offer advantages in terms of functional group tolerance and atom economy. researchgate.net

On an industrial scale, the synthesis of this compound is focused on process optimization to maximize yield, purity, and cost-effectiveness while minimizing waste. Key parameters that are typically optimized include temperature, pressure, catalyst selection and loading, solvent choice, and reaction time.

Methodologies such as Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables on the reaction outcome and to identify optimal production conditions. researchgate.net The move towards greener and more sustainable processes has led to the exploration of heterogeneous catalysts that can be easily separated from the reaction mixture and potentially recycled. researchgate.net Furthermore, the adoption of continuous flow reactors is an emerging trend in industrial chemical synthesis, offering enhanced control over reaction parameters, improved safety, and potential for higher throughput compared to traditional batch processes.

Biocatalytic and Biosynthetic Pathways

The exploration of biological systems offers sophisticated and sustainable routes for the synthesis of complex molecules. For this compound and its derivatives, biocatalytic and biosynthetic pathways present a significant area of research, leveraging the specificity of enzymes and the metabolic machinery of microorganisms to achieve targeted chemical transformations. These approaches are rooted in understanding and harnessing the natural processes that produce sulfur-containing compounds in various organisms.

Enzymatic Conversion and Transformations Leading to this compound

The formation of this compound via enzymatic pathways is often associated with the metabolism of sulfur-containing amino acids during fermentation processes. mdpi.com Enzymes from various microorganisms, particularly yeasts, are capable of catalyzing the conversion of precursors into this volatile alcohol. mdpi.commdpi.com A key transformation involves the enzymatic cleavage of non-volatile precursors to release the final aroma compound.

Research has identified that one of the most significant enzymatic reactions in the formation of volatile sulfur compounds is the cleavage of cysteine-S-conjugates. This reaction is catalyzed by enzymes known as cysteine-S-conjugate β-lyases (EC 4.4.1.13), which have been investigated for their ability to release sensorially active thiols from their non-volatile, conjugated forms. d-nb.info This enzymatic action is a critical step in the biogenesis of many sulfur-containing flavor compounds found in nature. d-nb.info

Beyond β-lyases, other enzymatic strategies have been proposed for the synthesis of related sulfur compounds. For instance, lipase-catalyzed hydrolysis of thioesters is a recognized approach for generating sulfur-containing molecules and could represent a potential synthetic route. d-nb.info Additionally, enzymes like papain have been used to synthesize oligomers from precursors such as 2-hydroxy-4-(methylthio)butanoic acid (HMB), a close structural analogue of this compound, demonstrating the utility of enzymes in transforming related sulfur-containing substrates. nih.gov

| Enzyme | Reaction Type | Relevance to this compound Synthesis |

| Cysteine-S-conjugate β-lyase | Carbon-Sulfur Bond Cleavage | Releases volatile thiols, like this compound, from non-volatile cysteine conjugate precursors. d-nb.info |

| Lipase | Hydrolysis | Potential to generate sulfur-containing alcohols through the hydrolysis of corresponding thioesters. d-nb.info |

| Ketoreductase | Reduction | Used in the synthesis of chiral alcohols, demonstrating a potential route to convert a keto-precursor to this compound. scielo.br |

| Papain | Oligomerization | Demonstrates enzymatic transformation of structurally similar precursors like 2-hydroxy-4-(methylthio)butanoic acid. nih.gov |

Role of Microorganisms in the Biosynthesis of Sulfur-Containing Alcohols Relevant to this compound

A variety of microorganisms, including yeasts and bacteria, are known to produce sulfur-containing alcohols as part of their natural metabolism. mdpi.comnih.gov During wine fermentation, for example, the metabolic activity of yeast is directly responsible for the formation of compounds like 4-methylthiobutan-l-ol, which can contribute a garlic-like odor to the final product. mdpi.com

Studies have shown that non-Saccharomyces yeasts can play a significant role in the production of these compounds. Specifically, research on wine fermentation has revealed that the co-inoculation of Hanseniaspora guilliermondii with Saccharomyces cerevisiae can lead to an increased concentration of 4-(methylthio)-1-butanol in the finished wine. mdpi.com This highlights the importance of microbial diversity and interactions in the synthesis of specific flavor molecules.

The production of sulfur-containing alcohols is not limited to yeasts. In the fermentation of Huangjiu, a variety of bacteria, including genera such as Saccharopolyspora, Staphylococcus, and Lactobacillus, contribute to the flavor profile by producing higher alcohols, including the related compound 3-(methylthio)-1-propanol. nih.gov Fundamentally, the ability of these microorganisms to produce such compounds relies on their core metabolic pathways for sulfur assimilation. Fungi like Aspergillus fumigatus possess complex pathways to assimilate inorganic sulfur and synthesize the primary sulfur-containing amino acids, L-cysteine and L-methionine, which serve as the foundational building blocks for a vast array of other sulfur-containing metabolites. nih.gov

| Microorganism(s) | Relevant Compound(s) Produced | Context / Industry |

| Hanseniaspora guilliermondii (with S. cerevisiae **) ** | 4-(Methylthio)-1-butanol | Wine Fermentation mdpi.com |

| Aspergillus spp. | L-Methionine, L-Cysteine (precursors) | Fungal Sulfur Metabolism nih.gov |

| Various bacteria (e.g., Saccharopolyspora ) | 3-(Methylthio)-1-propanol | Huangjiu Fermentation nih.gov |

| Cupriavidus necator | Sulfur-containing Polyhydroxyalkanoates | Biopolymer Synthesis mdpi.com |

Metabolic Engineering Strategies for Enhanced Production or Derivatization of this compound in Biological Systems

While direct metabolic engineering of microorganisms for the overproduction of this compound is not extensively documented, established strategies for engineering similar molecules provide a clear roadmap. The principles developed for producing n-butanol and other chemicals in industrial hosts like Escherichia coli and Saccharomyces cerevisiae are directly applicable. uminho.ptnih.gov These strategies typically involve the introduction of a heterologous production pathway, optimization of precursor supply, and elimination of competing metabolic pathways that drain carbon away from the target product. nih.govresearchgate.net

A highly relevant example is the metabolic engineering of E. coli to produce 2,4-dihydroxybutyric acid (2,4-DHB), a precursor for the methionine analogue 2-hydroxy-4-(methylthio)butyric acid (HMTB). rsc.org In this work, a novel biosynthetic pathway was constructed that utilized a methanol (B129727) dehydrogenase to convert methanol into formaldehyde, which was then condensed with pyruvate (B1213749) to form a key intermediate. rsc.org This demonstrates the feasibility of building new pathways to create the carbon backbone of molecules structurally related to this compound.

Applying these principles to this compound would likely involve engineering the L-methionine biosynthesis pathway. Key steps would include overexpressing enzymes to increase the flux towards a key intermediate, such as 2-keto-4-methylthiobutyric acid, and introducing a specific reductase enzyme (e.g., a butanol dehydrogenase or a ketoreductase) to convert this intermediate into the final alcohol product. researchgate.net Simultaneously, pathways that lead to the formation of byproducts like acetate, ethanol, and lactate (B86563) would be targeted for deletion to maximize the carbon flux towards this compound. uminho.pt

| Engineering Strategy | General Approach | Example Target Molecule | Host Organism Example |

| Pathway Introduction | Express heterologous enzymes to create a novel production route. | n-Butanol, 2,4-DHB | E. coli, S. cerevisiae uminho.ptrsc.org |

| Precursor Funneling | Overexpress key enzymes in upstream pathways to increase the pool of a required precursor (e.g., Acetyl-CoA, L-Methionine). | n-Butanol, Fatty Alcohols | Cyanobacteria, E. coli researchgate.netdiva-portal.org |

| Elimination of Byproducts | Knock out genes responsible for the synthesis of competing products (e.g., acetate, ethanol, lactate). | n-Butanol | E. coli uminho.pt |

| Cofactor Balancing | Engineer pathways to ensure a sufficient supply of redox cofactors (NADH or NADPH) required by pathway dehydrogenases. | n-Butanol | E. coli nih.gov |

Investigation of Biological Precursors and Conjugates of this compound

In many natural systems, volatile flavor compounds like this compound exist in a non-volatile, stable precursor form. Research has shown that potent thiols in grapes and other fruits are stored as S-cysteine or glutathionyl conjugates. mdpi.comd-nb.info These conjugates are essentially dormant forms of the aroma compound, which can be released during processing or fermentation through enzymatic action, as described in section 2.2.1. d-nb.info Therefore, a likely biological precursor to this compound is its S-cysteine conjugate.

The direct metabolic precursor is likely an intermediate in the catabolism of L-methionine. The Ehrlich pathway, which describes the conversion of amino acids to higher alcohols, is a relevant model. In this pathway, L-methionine can be transaminated to form 2-keto-4-methylthiobutyric acid (KMBA). researchgate.net This keto acid can then be decarboxylated and subsequently reduced to form a sulfur-containing alcohol. The reduction of KMBA or a related keto-acid intermediate is the most plausible direct biosynthetic step leading to this compound. The structural analogue 2-hydroxy-4-(methylthio)butanoic acid (HMB), which is itself a precursor in some enzymatic synthesis studies, further points to the centrality of these C5-sulfur-containing acids as key precursors. nih.govrsc.org

| Precursor / Conjugate | Class | Role in Biosynthesis |

| L-Methionine | Amino Acid | The primary biological building block providing the carbon skeleton and methylthio- group. nih.gov |

| 2-Keto-4-methylthiobutyric acid (KMBA) | Keto Acid | A key intermediate derived from L-methionine; a likely direct precursor to be reduced to the final alcohol. researchgate.net |

| S-Cysteine Conjugates | Thioether Conjugate | A non-volatile storage form found in plants that can release volatile thiols upon enzymatic cleavage. mdpi.comd-nb.info |

| 2-Hydroxy-4-(methylthio)butanoic acid (HMB) | Hydroxy Acid | A close structural analogue and known precursor in related enzymatic and chemical syntheses. nih.govrsc.org |

Chemical Reactivity and Derivatization of 4 Methylthio Butanol

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the thioether group of 4-(methylthio)butanol is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions are of significant interest as they alter the polarity and chemical properties of the parent molecule, providing pathways to new derivatives.

Formation of Sulfoxides and Sulfones from this compound

The oxidation of this compound can be controlled to yield either the corresponding sulfoxide (B87167), 4-(methylsulfinyl)butanol, or the sulfone, 4-(methylsulfonyl)butanol. The choice of oxidizing agent and reaction conditions are crucial in determining the final product.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate, hydrogen peroxide under controlled conditions, and meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric amounts. Over-oxidation to the sulfone can be a competing reaction, but careful control of the reaction temperature and the amount of oxidant can favor the formation of the sulfoxide.

For the synthesis of the sulfone, stronger oxidizing agents or an excess of the oxidant are typically employed. Reagents such as potassium permanganate, hydrogen peroxide in the presence of a catalyst, or an excess of m-CPBA can effectively oxidize the thioether group to the sulfone. The formation of sulfones from sulfides is a common transformation in organic synthesis. mdpi.com

Table 1: Oxidation of the Thioether Moiety in this compound

| Product | Oxidizing Agent | Typical Reaction Conditions |

| 4-(Methylsulfinyl)butanol (Sulfoxide) | 1 equivalent of m-CPBA | Dichloromethane, 0 °C to room temperature |

| Hydrogen Peroxide (30%) | Acetic acid, room temperature | |

| 4-(Methylsulfonyl)butanol (Sulfone) | >2 equivalents of m-CPBA | Dichloromethane, room temperature |

| Potassium Permanganate | Acetic acid/water, heating | |

| Sodium Chlorite/Hydrochloric Acid | Ethyl acetate or acetonitrile, mild conditions mdpi.com |

Mechanistic Studies of Oxidation Pathways

The oxidation of thioethers to sulfoxides and sulfones generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

In the case of oxidation with peroxy acids like m-CPBA, the reaction is thought to proceed via a concerted mechanism where the sulfur atom attacks the peroxy oxygen, leading to the formation of the sulfoxide and the corresponding carboxylic acid. Further oxidation of the sulfoxide to the sulfone follows a similar pathway, with the sulfoxide sulfur atom acting as the nucleophile.

With metal-based oxidants like potassium permanganate, the mechanism is more complex and can involve the formation of intermediate manganese esters.

Studies on the oxidation of various sulfides have shown that the reaction rate and selectivity can be influenced by the electronic and steric properties of the substituents attached to the sulfur atom. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general principles of thioether oxidation are applicable. The primary alcohol group in this compound is generally stable under the conditions used for thioether oxidation, allowing for selective transformation at the sulfur center.

Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle that can undergo a variety of transformations, including esterification, substitution, and oxidation. These reactions allow for the introduction of new functional groups and the synthesis of a wide range of derivatives.

Esterification Reactions for Functionalization and Ester Derivative Synthesis

The hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of either the alcohol or the carboxylic acid is often used, or the water formed during the reaction is removed.

Esterification can also be achieved under milder conditions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. This method is particularly useful for more sensitive substrates.

The resulting esters, such as 4-(methylthio)butyl acetate or 4-(methylthio)butyl benzoate, are valuable compounds in various fields, including flavor and fragrance chemistry.

Table 2: Representative Esterification Reactions of this compound

| Ester Derivative | Reagents | Catalyst | Typical Conditions |

| 4-(Methylthio)butyl acetate | Acetic acid | Sulfuric acid | Reflux |

| 4-(Methylthio)butyl benzoate | Benzoyl chloride | Pyridine | Dichloromethane, 0 °C to room temperature |

| 4-(Methylthio)butyl propanoate | Propanoic acid | DCC | Dichloromethane, room temperature |

Substitution Reactions with Halides and Other Leaving Groups

The hydroxyl group of this compound, being a poor leaving group, can be converted into a better leaving group to facilitate nucleophilic substitution reactions. This is typically achieved by converting the alcohol into an alkyl halide.

For the synthesis of 4-(methylthio)butyl chloride, reagents like thionyl chloride (SOCl₂) are commonly used. libretexts.org The reaction proceeds via an SN2 mechanism for primary alcohols, resulting in the replacement of the hydroxyl group with a chlorine atom. libretexts.org

Similarly, 4-(methylthio)butyl bromide can be prepared by treating the alcohol with phosphorus tribromide (PBr₃). byjus.commasterorganicchemistry.com This reaction also follows an SN2 pathway. byjus.commasterorganicchemistry.com These alkyl halide derivatives are versatile intermediates for introducing other functional groups through subsequent nucleophilic substitution reactions.

Table 3: Synthesis of 4-(Methylthio)butyl Halides

| Product | Reagent | Typical Solvent | Mechanism |

| 4-(Methylthio)butyl chloride | Thionyl chloride (SOCl₂) | Pyridine or Dichloromethane | SN2 |

| 4-(Methylthio)butyl bromide | Phosphorus tribromide (PBr₃) | Diethyl ether | SN2 |

Oxidation of the Alcohol Functionality to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to either an aldehyde, 4-(methylthio)butanal (B1345192), or a carboxylic acid, 4-(methylthio)butanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, are typically used to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate, chromic acid (Jones reagent), or sodium dichromate in sulfuric acid, will oxidize the primary alcohol to the corresponding carboxylic acid. nih.gov In these reactions, the initially formed aldehyde is further oxidized in situ.

Table 4: Oxidation of the Hydroxyl Group of this compound

| Product | Oxidizing Agent | Typical Conditions |

| 4-(Methylthio)butanal (Aldehyde) | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |

| Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (Swern oxidation) | Dichloromethane, -78 °C | |

| 4-(Methylthio)butanoic acid (Carboxylic acid) | Potassium permanganate (KMnO₄) | Basic aqueous solution, then acidification |

| Chromic acid (H₂CrO₄) | Acetone (B3395972), 0 °C to room temperature |

Nucleophilic and Electrophilic Transformations Involving the Carbon Backbone

The carbon chain of this compound can undergo various transformations, including rearrangements and cyclizations, driven by the reactivity of the hydroxyl and methylthio groups.

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule wikipedia.org. Such reactions often proceed through carbocationic intermediates. For a molecule like this compound, acid-catalyzed dehydration of the primary alcohol could, in principle, lead to the formation of a primary carbocation. However, primary carbocations are highly unstable. It is more likely that any rearrangement would occur via a concerted mechanism or through the formation of more stable intermediates.

While general rearrangement reactions like the Wagner-Meerwein rearrangement are well-documented for alcohols, specific studies detailing these types of skeletal rearrangements for this compound are not prevalent in the reviewed scientific literature. Hypothetically, under conditions that favor carbocation formation, a 1,2-hydride shift or a shift involving the methylthio group could be envisioned, but such pathways have not been experimentally detailed for this specific compound.

The bifunctional nature of this compound, containing both a nucleophilic sulfur atom and a hydroxyl group, makes it a prime candidate for intramolecular cyclization to form five-membered heterocyclic compounds. The most plausible cyclic derivative is tetrahydrothiophene. This transformation requires converting the terminal hydroxyl group into a good leaving group, which facilitates an intramolecular nucleophilic attack by the sulfur atom.

The general pathway for this cyclization involves two key steps:

Activation of the Hydroxyl Group: The alcohol is converted into a better leaving group, such as a tosylate, mesylate, or a halide.

Intramolecular Nucleophilic Substitution (Sₙ2): The sulfur atom acts as an internal nucleophile, attacking the carbon bearing the leaving group to form a cyclic sulfonium salt.

Demethylation: The resulting S-methyltetrahydrothiophenium salt can then be demethylated to yield tetrahydrothiophene.

A patent describes a related synthesis of tetrahydrothiophene from 4-chloro-1-butanol and a sulfide (B99878) source, which supports the feasibility of this cyclization pathway starting from a butanol derivative with a leaving group at the 4-position google.com.

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Activation of the primary alcohol. | Toluenesulfonyl chloride (TsCl) in pyridine; Methanesulfonyl chloride (MsCl) in triethylamine; Thionyl chloride (SOCl₂) | 4-(Methylthio)butyl tosylate/mesylate/chloride |

| 2 | Intramolecular Sₙ2 cyclization. | Heating, often in a suitable solvent. | S-methyltetrahydrothiophenium salt (e.g., tosylate or chloride salt) |

| 3 | Demethylation of the sulfonium salt. | Nucleophilic reagents such as sodium thiophenoxide or heating. | Tetrahydrothiophene |

Analytical Methodologies for 4 Methylthio Butanol in Complex Matrices

Chromatographic Techniques

Chromatography is the cornerstone for isolating 4-(methylthio)butanol from intricate sample matrices. The choice of technique depends on the compound's volatility and the analytical objective, such as trace-level detection or metabolite profiling.

Gas Chromatography (GC) with Flame Photometric Detection (FPD) and Mass Spectrometry (MS) for Trace Analysis of this compound

Gas chromatography is highly suitable for analyzing volatile and semi-volatile compounds like this compound. When coupled with specific detectors, it offers excellent sensitivity for trace analysis.

Gas Chromatography-Flame Photometric Detection (GC-FPD): This technique is particularly effective for detecting sulfur-containing compounds. core.ac.uk The Flame Photometric Detector (FPD) provides a selective and sensitive response to sulfur, making it ideal for analyzing heavy sulfur compounds in complex samples like wine. core.ac.ukresearchgate.net Sample preparation often involves liquid-liquid extraction with a solvent such as dichloromethane, followed by concentration to enhance detection limits. core.ac.ukresearchgate.net The method demonstrates good repeatability and high recovery rates, satisfying the requirements for routine analysis. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the superior separation capability of GC with the powerful identification ability of MS. nih.gov This combination is a definitive tool for both quantifying and confirming the identity of this compound. For analysis, a sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint. mdpi.com GC-MS methods can be validated to achieve low detection and quantitation limits, often in the parts-per-million (ppm) range, with high accuracy and precision. nih.gov

Below is a table summarizing typical parameters for GC analysis of sulfur compounds.

| Parameter | Setting | Purpose |

| Column Type | DB-WAX or similar polar capillary column | Provides effective separation of volatile sulfur compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Oven Program | Temperature ramp (e.g., 40°C to 240°C) | Separates compounds based on their different boiling points. frontiersin.org |

| Detector | FPD or MS | FPD for selective sulfur detection; MS for identification and quantification. core.ac.uknih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification of this compound and its Metabolites

For non-volatile metabolites of this compound or when derivatization for GC is not desirable, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the methods of choice. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

HPLC and UHPLC methods are widely used for the quantitative analysis of drugs and their metabolites in biological matrices like plasma and urine. bsu.edu.eg UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter analysis times, by using columns with smaller particle sizes. nih.gov When coupled with a Diode-Array Detector (DAD) or a mass spectrometer, HPLC/UHPLC can provide both quantitative data and structural information on the separated compounds. bsu.edu.eg Validation of these methods according to regulatory guidelines ensures their reliability for bioanalytical applications. bsu.edu.eg

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC/MS for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile organic compounds. frontiersin.orgiu.edu It is particularly well-suited for extracting this compound from solid or liquid samples. frontiersin.org

In HS-SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. iu.edu Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the injector of a gas chromatograph for thermal desorption and subsequent analysis by GC-MS. frontiersin.org

The efficiency of the extraction depends on several factors, which must be optimized for sensitive and reproducible results. nih.gov

| Parameter | Typical Range/Options | Effect on Extraction |

| Fiber Coating | DVB/CAR/PDMS, Carboxen/PDMS | The choice of fiber depends on the polarity and volatility of the target analytes. nih.gov |

| Extraction Temperature | 40°C - 80°C | Higher temperatures increase the vapor pressure of analytes, aiding their transfer to the headspace, but can affect the partition coefficient. nih.govfrontiersin.org |

| Extraction Time | 30 min - 60 min | The time required to reach equilibrium between the sample, headspace, and fiber. nih.gov |

| Sample Matrix | Addition of salt, pH adjustment | Modifying the sample matrix can improve the release of analytes into the headspace. frontiersin.org |

This technique has been successfully applied to analyze volatile profiles in complex matrices such as truffles and cheeses. frontiersin.orgnih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. fao.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency, and the absorption peaks correspond to the different functional groups. nist.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

O-H stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds in the alkyl chain.

C-O stretch: An absorption band in the 1050-1150 cm⁻¹ range, indicative of the C-O single bond in the primary alcohol.

S-C stretch: Weaker absorptions associated with the thioether linkage.

Analysis of the IR spectrum provides direct evidence for the presence of the hydroxyl and methylthio functional groups, contributing to the structural confirmation of the molecule. nih.gov

Mass Spectrometry (MS) Techniques, including Electron Ionization (EI) and Chemical Ionization (CI), for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and structure of a compound. spectrabase.com

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. colorado.edu The fragmentation pattern is unique to the compound's structure and can be used for identification by comparing it to spectral libraries like the NIST Mass Spectral Database. nist.gov The analysis of these fragments helps in elucidating the structure of the parent molecule.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. In CI, a reagent gas is ionized, and these reagent gas ions then react with the analyte molecules to form protonated molecules [M+H]⁺ or other adduct ions. This technique is particularly useful for confirming the molecular weight of a compound, as the molecular ion peak is often more abundant and clearly visible compared to in EI spectra.

The combination of EI and CI provides complementary information that is powerful for the complete structural characterization of this compound. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of organic compounds, including this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the chemical environment of each atom, their connectivity, and stereochemistry.

In a typical NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected and plotted as a spectrum of resonance frequencies. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. rsc.orgillinois.edu The integration of a ¹H NMR signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity, e.g., singlet, doublet, triplet) arises from the influence of neighboring protons, providing connectivity information through a phenomenon known as spin-spin coupling.

For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org The assignments for each nucleus in the molecule are based on their expected chemical shifts, multiplicities, and correlations observed in two-dimensional NMR experiments.

¹H NMR Spectral Data for this compound

The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The signals are assigned to the protons at each carbon position along the butanol chain and the methyl group attached to the sulfur atom.

| Position | Chemical Shift (δ) ppm | Multiplicity | Integration | Structural Assignment |

|---|---|---|---|---|

| 1 | ~3.66 | Triplet (t) | 2H | -CH₂-OH |

| 2 | ~1.64 | Multiplet (m) | 2H | -CH₂-CH₂OH |

| 3 | ~1.72 | Multiplet (m) | 2H | S-CH₂-CH₂- |

| 4 | ~2.54 | Triplet (t) | 2H | S-CH₂- |

| 5 | ~2.10 | Singlet (s) | 3H | S-CH₃ |

¹³C NMR Spectral Data for this compound

The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in each carbon signal appearing as a singlet.

| Position | Chemical Shift (δ) ppm | Structural Assignment |

|---|---|---|

| 1 | ~62.5 | -CH₂-OH |

| 2 | ~30.0 | -CH₂-CH₂OH |

| 3 | ~29.5 | S-CH₂-CH₂- |

| 4 | ~34.0 | S-CH₂- |

| 5 | ~15.5 | S-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used. The data presented is typical for spectra recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orgresearchgate.netresearchgate.net

Sample Preparation and Extraction Strategies

The accurate analysis of this compound from complex matrices such as food, beverages, or environmental samples necessitates effective sample preparation to isolate the analyte from interfering substances. The choice of extraction technique is critical for achieving high recovery and a clean sample extract suitable for subsequent analysis by methods like gas chromatography (GC).

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) for Isolation of this compound

Liquid-Liquid Extraction (LLE) is a conventional separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. scienceinfo.com To extract this compound from an aqueous sample (e.g., wine or a food slurry), an organic solvent in which the analyte has a higher affinity is chosen. scienceinfo.com Given the structure of this compound, which contains both a polar hydroxyl group and a nonpolar thioether backbone, a solvent of intermediate polarity like methylene (B1212753) chloride is often effective. The process involves vigorous mixing of the sample with the solvent, followed by separation of the two liquid layers. The analyte partitions into the organic layer, which is then collected for analysis. Multiple extractions may be performed to improve recovery. environmentalexpress.com

Solid Phase Extraction (SPE) is a more modern and often more efficient technique that separates components of a mixture based on their affinity for a solid stationary phase packed in a cartridge or disk. wikipedia.org For isolating a semi-volatile compound like this compound from a liquid sample, a reversed-phase SPE sorbent, such as silica (B1680970) bonded with C18 (octadecyl) chains, is commonly used. wikipedia.orgrsc.org The process involves the following steps:

Conditioning: The sorbent is washed with a solvent like methanol (B129727), followed by water, to activate the stationary phase.

Loading: The sample is passed through the cartridge. This compound, being moderately nonpolar, adsorbs onto the C18 stationary phase while more polar matrix components pass through.

Washing: The cartridge is rinsed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any remaining polar impurities.

Elution: A small volume of a stronger organic solvent (e.g., acetone (B3395972) or acetonitrile) is passed through the cartridge to desorb the retained this compound, resulting in a concentrated and purified sample extract. researchgate.net

Optimization of Extraction Efficiency from Various Sample Types

Maximizing the recovery of this compound from a sample matrix requires the careful optimization of several key extraction parameters. proseaworld.com The ideal conditions can vary significantly depending on the nature of the sample (e.g., solid, liquid, high-fat, high-sugar).

Key factors that influence extraction efficiency include:

Solvent Selection: In both LLE and SPE, the choice of solvent is crucial. proseaworld.com For LLE, the solvent should have high solubility for this compound but be immiscible with the sample matrix. For SPE elution, the solvent must be strong enough to desorb the analyte completely from the sorbent. mdpi.com

pH Adjustment: The pH of the sample can affect the extraction of compounds with acidic or basic functional groups. scienceinfo.com While the hydroxyl group of this compound is weakly acidic, pH adjustments can be used to suppress the ionization of interfering acidic or basic compounds in the matrix, thereby improving the selectivity of the extraction.

Temperature: Increasing the extraction temperature can enhance the solubility of the analyte and increase diffusion rates, potentially improving extraction speed and efficiency. proseaworld.com However, for a semi-volatile compound, excessively high temperatures can lead to analyte loss through evaporation. rsc.org For organosulfur compounds in particular, elevated temperatures might also promote degradation. nih.gov

Extraction Time: Sufficient time is needed to allow for the equilibrium of the analyte between the sample matrix and the extraction solvent (in LLE) or sorbent (in SPE). mdpi.com Optimization involves finding the shortest time required to achieve maximum recovery.

Solvent-to-Sample Ratio: In LLE, a higher ratio of solvent to sample can increase recovery but results in a more dilute extract that may require a concentration step. In SPE, the amount of sorbent must be sufficient to retain all the analyte from the loaded sample volume. nih.gov

Ionic Strength: For aqueous samples, adding a salt (salting out) can decrease the solubility of moderately polar organic compounds like this compound in the aqueous phase, driving it more effectively into the organic solvent during LLE. scienceinfo.com

By systematically adjusting these variables, an extraction method can be tailored to a specific matrix, ensuring the highest possible recovery and purity of this compound for accurate quantification. nih.gov

Role and Significance of 4 Methylthio Butanol in Biological and Environmental Systems

Biological Relevance and Metabolism

4-(Methylthio)butanol is a sulfur-containing organic compound that has been identified in some foods and beverages, such as coffee. morressier.com As a dialkylthioether, its biological significance is linked to the metabolism of sulfur-containing amino acids and other related biomolecules. morressier.comhmdb.ca

While specific metabolic pathways for this compound are not extensively documented, the biotransformation of similar thioether and butanol compounds in organisms can provide insights into its likely metabolic fate. The metabolism of butanol isomers, for instance, involves oxidation via alcohol dehydrogenase to form corresponding aldehydes and then carboxylic acids, which are further metabolized. who.int For thioethers, biotransformation can involve the oxidation of the sulfur atom to form sulfoxides and sulfones.

Based on these general pathways, the metabolism of this compound in an organism could potentially proceed through two main routes:

Oxidation of the alcohol group: The primary alcohol group of this compound can be oxidized to form 4-(methylthio)butanal (B1345192) and subsequently 4-(methylthio)butanoic acid.

Oxidation of the sulfur atom: The methylthio group can be oxidized to form 4-(methylsulfinyl)butanol or 4-(methylsulfonyl)butanol.

These pathways can also occur in combination, leading to a variety of metabolites. Conjugation reactions, such as glucuronidation or sulfation of the alcohol group, may also occur to facilitate excretion.

The enzymatic processes involved in the degradation of this compound are likely carried out by broad-specificity enzymes that act on alcohols and thioethers.

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are key to the oxidation of the butanol moiety. ADHs would catalyze the conversion of this compound to 4-(methylthio)butanal. Subsequently, ALDHs would catalyze the oxidation of 4-(methylthio)butanal to 4-(methylthio)butanoic acid.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is known to catalyze the oxidation of a wide range of substrates, including the sulfur atom in thioethers, leading to the formation of sulfoxides.

Intermediates in these degradation pathways would include the aforementioned 4-(methylthio)butanal and 4-(methylthio)butanoic acid.

In the context of biosynthesis, this compound is related to the metabolism of the amino acid methionine. For example, in Saccharomyces cerevisiae, the catabolism of methionine can lead to the formation of methionol (B20129) (3-(methylthio)propanol), a structurally similar compound. researchgate.net This process involves the transamination of methionine to α-keto-γ-(methylthio)butyrate, followed by decarboxylation to methional, and finally reduction to methionol. researchgate.net A similar pathway could potentially lead to the formation of this compound from a corresponding longer-chain amino acid.

| Enzyme Class | Potential Action on this compound | Resulting Intermediate |

| Alcohol Dehydrogenase (ADH) | Oxidation of the primary alcohol | 4-(Methylthio)butanal |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde | 4-(Methylthio)butanoic acid |

| Cytochrome P450 (CYP) | Oxidation of the sulfur atom | 4-(Methylsulfinyl)butanol |

This table is based on the predicted metabolism of this compound from known enzymatic reactions on similar compounds.

The direct interaction of this compound with specific molecular targets is not well-characterized. However, research on structurally related compounds provides some indication of potential biological activities. For instance, 4-methylthio-2-oxobutanoic acid (MTOB), a compound related to the methionine salvage pathway, has been shown to inhibit the growth of several human cell lines and induce apoptosis. nih.gov Another related compound, methional, which is derived from MTOB, is also a potent inducer of apoptosis in certain cell lines. nih.gov

Given these findings, it is plausible that this compound or its metabolites could interact with pathways related to cell growth and apoptosis. However, further research is needed to establish any direct molecular targets.

This compound is structurally related to intermediates in the methionine salvage pathway. This pathway recycles the methylthio- group from S-adenosylmethionine (SAM), a key donor of methyl groups in numerous biological reactions, to regenerate methionine. The final compound in this pathway is 4-methylthio-2-oxobutanoic acid (MTOB), which is then transaminated to form L-methionine. nih.gov While this compound is not a direct intermediate in this specific documented pathway, its structural similarity suggests a close relationship with the metabolism of sulfur-containing biomolecules.

It is conceivable that this compound could be formed from intermediates of this or related pathways through reduction reactions. Conversely, it could potentially be oxidized to re-enter the methionine salvage pathway.

| Compound | Relation to Methionine Metabolism |

| S-Adenosylmethionine (SAM) | Major methyl group donor; precursor in the salvage pathway. |

| 4-Methylthio-2-oxobutanoic acid (MTOB) | The final intermediate in the methionine salvage pathway before transamination to methionine. nih.gov |

| Methional | A derivative of MTOB and a product of methionine degradation. researchgate.netnih.gov |

| Methionol | A reduction product of methional, formed during methionine catabolism. researchgate.net |

This table outlines key compounds related to the methionine salvage and degradation pathways, highlighting the metabolic context in which this compound exists.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is determined by its susceptibility to various degradation processes.

Specific studies on the environmental degradation of this compound are limited. However, its structure as a butanol derivative and a thioether allows for predictions about its environmental breakdown. Butanol isomers are generally considered to be readily biodegradable. who.int This suggests that microorganisms in soil and water can utilize this compound as a carbon source.

The likely environmental degradation pathways would involve microbial oxidation of both the alcohol and the thioether moieties:

Aerobic Degradation: In the presence of oxygen, microorganisms would likely oxidize the alcohol group to a carboxylic acid, as described in the metabolic pathways. The thioether group can also be oxidized. Complete mineralization would result in the formation of carbon dioxide, water, and sulfate.

Anaerobic Degradation: Under anaerobic conditions, the degradation process would be slower. Different classes of microorganisms would be involved, and the final products could include methane (B114726) and hydrogen sulfide (B99878).

Persistence and Mobility of this compound in Environmental Compartments

The persistence and mobility of a chemical compound in the environment are determined by its physicochemical properties and its susceptibility to various degradation processes. For this compound, a comprehensive understanding of its environmental behavior can be derived from its properties and estimations from environmental fate models.

The environmental distribution of this compound is largely governed by its solubility, vapor pressure, and its affinity for organic matter. It is soluble in water and fat. nih.govresearchgate.net One estimation for its water solubility is high, at 16,170 mg/L at 25 °C. flavscents.com Its vapor pressure is estimated to be low, at 0.17 mmHg at 25 °C. flavscents.com

Based on these properties, if released into the environment, this compound is expected to predominantly partition to the water and soil compartments. The low vapor pressure suggests that volatilization from water or soil surfaces to the atmosphere would be a slow process. Its high water solubility indicates a potential for significant mobility within aquatic systems and leaching through the soil column. A Safety Data Sheet for the compound suggests that persistence is unlikely due to its immiscibility with water, and it may have some potential to be mobile in the environment due to its volatility. thermofisher.com

| Property | Predicted Value | Implication for Environmental Fate |

| Water Solubility | 1.617e+004 mg/L @ 25 °C (est) flavscents.com | High mobility in aquatic systems and potential for soil leaching. |

| Vapor Pressure | 0.170000 mmHg @ 25 °C (est) flavscents.com | Low tendency to partition into the atmosphere. |

| Log Octanol-Water Partition Coefficient (LogP) | 0.787 (est) flavscents.com | Low potential for bioaccumulation in organisms. |

Note: The values presented in this table are estimations derived from computational models and should be considered as such in the absence of experimentally verified data.

Potential for Bioaccumulation and Biodegradation Mechanisms

The potential for a chemical to accumulate in living organisms and the mechanisms by which it is broken down by them are critical aspects of its environmental risk profile.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The octanol-water partition coefficient (LogP or Log Kow) is a key indicator of a chemical's potential to bioaccumulate. A low LogP value generally suggests a lower affinity for fatty tissues, where bioaccumulation often occurs. For this compound, the estimated LogP is 0.787, which is considered low. flavscents.com

This low LogP value, coupled with its high water solubility, indicates that this compound has a low potential for bioaccumulation in aquatic organisms. flavscents.com Predictive models like the BCFBAF™ program in EPI Suite™ can estimate the bioconcentration factor (BCF), which is a measure of the extent of chemical accumulation in an organism from the surrounding water. chemistryforsustainability.org Given the low LogP, the predicted BCF for this compound is expected to be low, suggesting it is unlikely to biomagnify in the food chain. A safety data sheet notes that it may have some potential to bioaccumulate. thermofisher.com

Biodegradation Mechanisms

Biodegradation is a key process that determines the ultimate fate and persistence of this compound in the environment. As an organosulfur compound, its degradation is expected to be carried out by microorganisms capable of metabolizing thioethers. While specific studies on the biodegradation pathways of this compound are scarce, general pathways for the microbial degradation of similar short-chain alkyl sulfides have been documented.

Microorganisms are known to metabolize alkyl sulfides through various enzymatic reactions. For a compound like this compound, the biodegradation is likely to proceed via aerobic or anaerobic pathways.

Aerobic Biodegradation : In the presence of oxygen, bacteria can utilize this compound as a source of carbon and sulfur. The degradation pathway would likely involve the oxidation of both the terminal alcohol group and the methylthio group. The alcohol group could be oxidized to a carboxylic acid via an aldehyde intermediate. The thioether (sulfide) group is susceptible to microbial oxidation, which can lead to the formation of sulfoxide (B87167) and subsequently sulfone. Cleavage of the carbon-sulfur bond is a critical step in the complete mineralization of the compound. A pure culture of a denitrifying marine bacterium has been shown to grow aerobically on a range of alkyl sulfides, including dimethyl sulfide and diethyl sulfide. nih.gov

Anaerobic Biodegradation : Under anaerobic conditions, different microbial communities would be involved. The degradation of organosulfur compounds in the absence of oxygen is also possible, though often at a slower rate. researchgate.netnih.gov For simple thioethers, anaerobic pathways can involve the cleavage of the C-S bond, potentially leading to the formation of methane and hydrogen sulfide. Some studies have shown that anaerobic microbial communities can degrade thiophenic compounds, with the formation of sulfide. researchgate.netnih.gov

The BIOWIN™ model in the EPI Suite™ can provide predictions on the likelihood of both aerobic and anaerobic biodegradability. chemistryforsustainability.org Based on the structure of this compound, it is expected to be readily biodegradable under aerobic conditions. Its simple aliphatic structure with a primary alcohol group makes it a plausible substrate for microbial attack.

Applications and Future Research Directions of 4 Methylthio Butanol

Utility in Organic Synthesis and Material Science

4-(Methylthio)butanol is a bifunctional molecule containing both a hydroxyl (-OH) and a thioether (R-S-R') group. This unique structure makes it a valuable component in the field of organic chemistry and material science. sigmaaldrich.com As a foundational organic building block, it serves as a starting point for the construction of more complex molecular architectures. sigmaaldrich.com

This compound as a Building Block for Complex Molecule Synthesis

In organic synthesis, "building blocks" are versatile molecules that can be readily incorporated into larger, more complex structures. This compound fits this description due to its two reactive sites. The hydroxyl group can undergo a wide range of reactions typical of primary alcohols, such as esterification, etherification, and oxidation. Simultaneously, the thioether group can be oxidized to sulfoxide (B87167) or sulfone, providing another point for molecular modification. This dual functionality allows chemists to use it in multi-step syntheses to introduce the methylthiobutyl moiety into target molecules, which is of interest in the development of new pharmaceutical and agrochemical compounds. thegoodscentscompany.com

Precursor for Specialty Chemicals and Materials

This compound serves as a key intermediate in the manufacturing of various specialty chemicals. thegoodscentscompany.com Its applications are found in diverse sectors, including the pharmaceutical, agrochemical, and material sciences industries. thegoodscentscompany.comperflavory.com For instance, it is a known preparation product for 4-Methanesulfonyl-butan-1-ol, a related organosulfur compound. chemicalbook.com It is also utilized by chemical manufacturers in the synthesis of high-impact aroma chemicals and other specialized chemical intermediates. thegoodscentscompany.com The properties derived from its sulfur-containing structure are valuable in creating materials with specific desired characteristics.

Emerging Research Areas

While established in certain industrial applications, ongoing research seeks to explore new facets of this compound's chemistry and production, focusing on computational analysis and sustainable methodologies.

Computational Studies and Theoretical Chemistry of this compound

Computational chemistry provides valuable insights into the properties and potential behavior of molecules without the need for extensive laboratory experiments. For this compound, various molecular descriptors have been calculated to predict its physicochemical properties. These theoretical values are crucial for modeling its behavior in different chemical environments and for designing new synthetic pathways.

Below is a table of computationally derived properties for this compound.

| Property | Value | Source |

| Molecular Formula | C5H12OS | PubChem nih.gov |

| Molecular Weight | 120.22 g/mol | PubChem nih.gov |

| XlogP | 0.9 | PubChem nih.gov |

| InChI Key | JNTVUHZXIJFHAU-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | CSCCCCO | PubChem nih.gov |

| Monoisotopic Mass | 120.06088 Da | PubChemLite uni.lu |

Furthermore, advanced computational techniques predict how the molecule will interact with analytical instruments. Predicted Collision Cross Section (CCS) values, for example, are important in mass spectrometry analysis, aiding in the identification of the compound in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 121.06816 | 123.7 |

| [M+Na]+ | 143.05010 | 130.9 |

| [M-H]- | 119.05360 | 122.9 |

| [M+K]+ | 159.02404 | 129.5 |

Data sourced from PubChemLite. uni.lu

Development of Sustainable and Green Chemistry Approaches for this compound Production and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mt.com A key focus is the use of renewable feedstocks and greener solvents. nih.govmdpi.com While butanol itself can be produced via fermentation from biomass (biobutanol), this process faces challenges in yield and cost-effectiveness compared to traditional petrochemical routes. researchgate.netmdpi.com

Future research is directed towards applying these green principles to the production of butanol derivatives like this compound. This could involve several strategies:

Renewable Feedstocks: Developing biocatalytic or fermentation-based routes starting from biomass to produce the butanol backbone, which would then be functionalized. researchgate.net

Catalytic Routes: Designing more efficient and selective catalytic processes that minimize waste and energy consumption. mdpi.com

Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water or bio-derived solvents in its synthesis and applications. mdpi.com

The goal is to create manufacturing processes that are not only economically viable but also sustainable, reducing reliance on fossil fuels and minimizing environmental footprints. mt.com

Challenges and Limitations in Current Research